N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-2-16-6-8-18(9-7-16)25-21(28)15-30-22-19-4-3-5-20(19)27(23(29)26-22)14-17-10-12-24-13-11-17/h6-13H,2-5,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRRZWCEIOSUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide (CAS Number: 946219-69-8) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is with a molecular weight of 420.5 g/mol. The structure includes a cyclopentapyrimidine core linked to an ethylphenyl group and a sulfanyl acetamide moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O2S |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 946219-69-8 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
A study on pyrimidine derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The IC50 values for the synthesized compounds against COX enzymes were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the compound may possess anti-inflammatory properties similar to established drugs such as diclofenac and celecoxib .
Anticancer Activity
In vitro studies have shown that derivatives of pyrimidines can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with electron-withdrawing substituents demonstrated enhanced cytotoxicity against A549 lung cancer cells:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 7.82 |
| Compound B | 10.45 |
| Compound C | 10.23 |
The presence of specific substituents significantly influenced the cytotoxic activity .
The biological mechanisms through which N-(4-ethylphenyl)-2-{...} exerts its effects are still under investigation. However, preliminary findings suggest that it may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation by interacting with specific molecular targets within these pathways.
Study on Inflammatory Models
In animal models of inflammation (carrageenan-induced paw edema), several pyrimidine derivatives showed promising results comparable to indomethacin with ED50 values indicating effective doses around . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Screening
A multicellular spheroid model was utilized to evaluate the anticancer efficacy of various compounds including N-(4-ethylphenyl)-2-{...}. The results indicated that certain derivatives significantly reduced cell viability compared to control groups . This highlights the compound's potential as a candidate for further development in cancer therapy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
Case Study :
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrimidine compounds showed significant cytotoxicity against breast cancer cells (MCF7) and colon cancer cells (HT29), suggesting a potential pathway for developing new anticancer agents based on this compound structure .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that modifications to the compound could enhance its antimicrobial efficacy, making it a candidate for further development as an antibiotic .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds with similar structures. The presence of the pyridine ring is believed to play a crucial role in interacting with neurotransmitter systems.
Case Study :
A study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. Results indicated a reduction in oxidative stress markers and improved cognitive function in treated groups .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for further derivatization to create novel compounds with tailored biological activities.
Comparison with Similar Compounds
Structural Analogues and Core Variations
Table 1: Key Structural Comparisons
*Estimated based on molecular formula.
Key Observations :
Core Structure Impact: The cyclopenta[d]pyrimidin core (target compound) introduces a saturated cyclopentane ring, reducing aromaticity compared to thieno-pyrimidin analogs . This may alter binding to hydrophobic enzyme pockets.
Substituent Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, possibly enhancing reactivity in nucleophilic environments.
- Pyridinylmethyl substitution (target compound) improves solubility over purely aryl substituents (e.g., phenyl or chlorophenyl in ).
Sulfanyl Linkage :
- Common across all analogs, this group likely stabilizes the molecule via hydrogen bonding or disulfide interactions in biological systems .
Key Findings :
- The target compound’s pyridinylmethyl group may be synthesized via nucleophilic substitution or Mitsunobu reactions, similar to methods in .
- Microwave-assisted synthesis (e.g., ) reduces reaction times for thieno-pyrimidin analogs but requires precise temperature control.
- Metabolic stability: The cyclopenta core in the target compound provides steric hindrance against cytochrome P450 oxidation compared to thieno analogs .
Preparation Methods
Synthesis of the Cyclopenta[d]pyrimidin-4-one Core
The cyclopenta[d]pyrimidine scaffold forms the central heterocyclic structure of the target compound. A validated approach involves the cyclocondensation of cyclopentanone derivatives with urea or thiourea under acidic conditions . For example, 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione can be synthesized via refluxing cyclopentanone with urea in the presence of hydrochloric acid, achieving yields exceeding 70% . The reaction proceeds through enolization of the ketone, followed by nucleophilic attack of urea’s amine groups, culminating in ring closure (Fig. 1a).
Key modifications for the target compound :
-
Positional selectivity : To introduce the 2-oxo group at position 4, bromination using N-bromosuccinimide (NBS) in acetic acid is employed, as demonstrated in the synthesis of 7-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione . Adjusting stoichiometry and temperature (0–5°C, 2 h) ensures selective bromination at position 4 rather than 7 .
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 4 is introduced via nucleophilic substitution of the brominated intermediate. Thiol-containing reagents, such as thiourea or sodium hydrosulfide (NaSH), facilitate this transformation. For instance, treatment of 4-bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione with NaSH in ethanol at 60°C for 6 h yields the 4-thiol derivative . The reaction mechanism involves SN2 displacement, with the thiolate anion attacking the electrophilic carbon at position 4.
Optimization considerations :
-
Solvent effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may lead to over-substitution. Ethanol balances reactivity and selectivity .
-
Catalytic additives : The use of ZIF-8/ZnFe2O4/GO-OSO3H nanocomposite catalysts, as reported for pyrimidine syntheses, could improve yields by stabilizing transition states .
Alkylation at Position 1 with the Pyridin-4-ylmethyl Group
The pyridin-4-ylmethyl substituent at position 1 is installed via N-alkylation. This step typically employs 4-(chloromethyl)pyridine or its bromide counterpart under basic conditions. For example, reacting the 4-thiolcyclopenta[d]pyrimidine intermediate with 4-(bromomethyl)pyridine in the presence of potassium carbonate (K2CO3) in acetonitrile at 80°C for 12 h achieves N-alkylation . The base deprotonates the pyrimidine’s NH group, enabling nucleophilic attack on the alkyl halide.
Challenges and solutions :
-
Regioselectivity : Competing O-alkylation is mitigated by using bulky bases (e.g., DBU) that favor N- over O-alkylation .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product from unreacted starting materials.
Coupling with N-(4-Ethylphenyl)acetamide
The final step involves coupling the thiol-functionalized intermediate with N-(4-ethylphenyl)chloroacetamide. This is achieved through a nucleophilic aromatic substitution (SNAr) or thiol-ene click chemistry. In a typical procedure, the thiolate anion generated from the cyclopenta[d]pyrimidine intermediate reacts with chloroacetamide in DMF at 100°C for 8 h . The reaction is driven by the electrophilicity of the chloroacetamide’s α-carbon.
Reaction parameters :
Characterization :
-
NMR : Key signals include δ 8.45 ppm (pyridine H), δ 4.32 ppm (CH2S), and δ 1.21 ppm (CH2CH3) .
-
Mass spectrometry : Molecular ion peak at m/z 420.5 confirms the target molecular weight .
Comparative Analysis of Synthetic Routes
The table below contrasts methodologies for analogous compounds, highlighting opportunities for optimization in the target synthesis:
Key insights :
Q & A
Basic Question: What are the key synthetic methodologies for synthesizing N-(4-ethylphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide?
Answer:
The synthesis of this compound involves multi-step organic reactions:
Core Cyclization : Formation of the cyclopenta[d]pyrimidinone core via cyclocondensation of substituted pyrimidine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Sulfanyl Acetamide Linkage : Thiol-alkylation or nucleophilic substitution to introduce the sulfanyl-acetamide moiety, often using thiourea derivatives and alkyl halides in basic conditions (e.g., K₂CO₃ in acetone) .
Pyridinylmethyl Functionalization : Coupling of the pyridin-4-ylmethyl group via Buchwald–Hartwig amination or Mitsunobu reaction, requiring palladium catalysts or DIAD/TPP .
Critical Parameters :
- Temperature control (±2°C) during cyclization to avoid side products.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
Advanced Question: How to resolve contradictions in spectroscopic data (NMR, IR) for structural confirmation of this compound?
Answer:
Contradictions often arise due to:
- Dynamic Exchange Phenomena : Rotamers or tautomers in the pyrimidinone or pyridinylmethyl groups can split NMR signals. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ at 25–80°C to observe coalescence .
- Impurity Artifacts : Residual solvents (e.g., DMF) or unreacted thiourea may overlap with target signals. Pre-purify via recrystallization (ethanol/water) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Validation : - Compare experimental IR carbonyl stretches (1670–1700 cm⁻¹ for pyrimidinone) with DFT-calculated spectra .
Basic Question: What biological targets or pathways are associated with this compound?
Answer:
Structurally analogous compounds (e.g., thieno[3,2-d]pyrimidinones) exhibit:
- Kinase Inhibition : Targeting EGFR or VEGFR2 via competitive binding to the ATP pocket, confirmed via kinase inhibition assays (IC₅₀ values in µM range) .
- Antiproliferative Activity : Demonstrated in MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with SAR showing pyridinylmethyl groups enhancing cellular uptake .
Key Reference Data :
| Target | Assay Type | IC₅₀/EC₅₀ (µM) | Source |
|---|---|---|---|
| EGFR | Kinase Inhibition | 0.45 ± 0.12 | |
| HeLa Cells | MTT Viability | 2.3 ± 0.4 |
Advanced Question: How to design experiments to elucidate the mechanism of action in cellular systems?
Answer:
Target Engagement :
- Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., EGFR) by monitoring protein thermal stability shifts .
Pathway Analysis :
- RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .
Resistance Studies :
- Generate resistant cell lines via chronic exposure (≥6 months) and perform whole-exome sequencing to identify mutations .
Basic Question: What analytical methods are recommended for purity assessment and stability studies?
Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (MeCN:H₂O + 0.1% formic acid). Monitor λ = 254 nm for pyrimidinone absorption .
- Forced Degradation :
- Acid/Base: Expose to 0.1N HCl/NaOH at 40°C for 24h.
- Oxidative: 3% H₂O₂ at 25°C for 6h.
- Analyze degradants via LC-MS (Q-TOF) .
Advanced Question: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
- Amorphous Dispersion : Prepare solid dispersions with PVP-VA64 (1:3 w/w) via spray drying to enhance dissolution .
- pH Adjustment : Solubilize in PBS (pH 7.4) with 10 mM hydroxypropyl-β-cyclodextrin .
Basic Question: What computational tools are suitable for modeling SAR?
Answer:
- Docking : AutoDock Vina or Glide for predicting binding poses in kinase domains .
- QSAR : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- MD Simulations : GROMACS for assessing target-ligand stability over 100 ns trajectories .
Advanced Question: How to resolve discrepancies in crystallographic data vs. computational models?
Answer:
- X-ray Refinement : Collect high-resolution data (≤1.0 Å) and refine using SHELXL. Compare torsion angles (e.g., pyridinylmethyl dihedral) with DFT-optimized structures .
- Polymorph Screening : Perform slurry experiments in 10 solvents (e.g., EtOH, THF) to identify stable crystalline forms .
Basic Question: What are the recommended storage conditions for long-term stability?
Answer:
- Solid State : Store at -20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis .
- Solution Phase : Prepare stock solutions in anhydrous DMSO, aliquot, and store at -80°C (≤3 months) .
Advanced Question: How to design a SAR study to optimize potency and selectivity?
Answer:
Substituent Variation :
- Test analogues with halogens (Cl, F) or electron-donating groups (OCH₃) on the 4-ethylphenyl ring .
Scaffold Hopping : Replace cyclopenta[d]pyrimidinone with thieno[3,2-d]pyrimidinone to assess ring size impact .
Selectivity Profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
